2',5'-Dibromo-4'-methoxyacetophenone
Overview
Description
2',5'-Dibromo-4'-methoxyacetophenone is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
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Biological Activity
2',5'-Dibromo-4'-methoxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8Br2O2
- Molecular Weight : 309.98 g/mol
- CAS Number : 1809168-60-2
The structure of this compound features two bromine atoms and a methoxy group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated acetophenones possess antimicrobial properties against various pathogens.
- Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results, suggesting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Interaction with Cellular Receptors : It is hypothesized that the compound interacts with receptors or signaling pathways that mediate cellular responses.
- Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells, leading to reduced cell viability.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various brominated acetophenones, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the pathogen tested.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Cytotoxicity Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 50 |
100 | 30 |
Properties
IUPAC Name |
1-(2,5-dibromo-4-methoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGKPLRPZGJAPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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